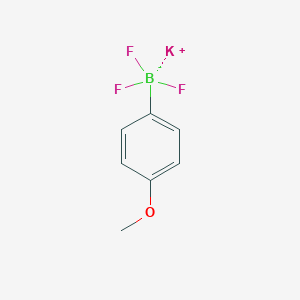

Potassium (4-Methoxyphenyl)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-methoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYMCUFKZHRYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635602 | |

| Record name | Potassium trifluoro(4-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-36-8 | |

| Record name | Potassium trifluoro(4-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-methoxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium (4-Methoxyphenyl)trifluoroborate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (4-methoxyphenyl)trifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its remarkable stability, ease of handling, and predictable reactivity in cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in the synthesis of bioactive molecules.

Core Properties

This compound is a white, crystalline solid that is notably stable in air and moisture, facilitating its storage and handling without the need for stringent inert atmosphere techniques.[1][2] This stability represents a significant advantage over many boronic acids, which can be prone to dehydration and protodeboronation.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 192863-36-8 | [1] |

| Molecular Formula | C₇H₇BF₃KO | [3] |

| Molecular Weight | 214.03 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water. Soluble in polar organic solvents like methanol, acetone, and acetonitrile. | [5] |

| Density | Data not available |

Chemical & Spectral Properties

The chemical and spectral data are crucial for the identification and characterization of this compound.

| Property | Data | Reference(s) |

| InChI | 1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | [1] |

| SMILES | [K+].COc1ccc(cc1)--INVALID-LINK--(F)F | [1] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.3 (d, 2H), 6.7 (d, 2H), 3.7 (s, 3H) | Estimated from[6][7][8] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 157.2, 131.6, 113.4, 55.0 | Estimated from[6][7][8][9] |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -141 | [10] |

| ¹¹B NMR (DMSO-d₆) | δ (ppm): ~ 3.0 | [10] |

| FT-IR (KBr) | Key peaks expected around 3400 cm⁻¹ (O-H, if hydrated), 2950-2850 cm⁻¹ (C-H), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O), 1100-1000 cm⁻¹ (B-F) | [10][11] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions are provided below.

Synthesis of this compound

This protocol describes the synthesis from the corresponding boronic acid.

Materials:

-

4-Methoxyphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Diethyl ether

Procedure:

-

In a flask, dissolve 4-methoxyphenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Slowly add the KHF₂ solution to the stirred solution of the boronic acid.

-

A white precipitate of this compound will form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by diethyl ether.

-

Dry the product under vacuum to obtain pure this compound.

A general workflow for the synthesis of aryltrifluoroborates is depicted below.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., SPhos, RuPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the solvent mixture (e.g., 10:1 Toluene/Water).

-

In a separate vial, premix the palladium catalyst and the phosphine ligand, then add this to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below.

Applications in Drug Development

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, and potassium organotrifluoroborates are increasingly favored reagents for this transformation due to their stability and ease of use.[12][13] The 4-methoxyphenyl moiety is a common structural motif in a variety of biologically active compounds.

Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, a key process in cell division, making it a target for cancer therapy.[14][15][16] The synthesis of analogues of Combretastatin A-4 often involves a Suzuki-Miyaura coupling to form the stilbene core.[17][18][19][20] this compound can serve as the coupling partner to introduce the B-ring of the combretastatin scaffold.

The signaling pathway for tubulin polymerization inhibitors is outlined below.

Synthesis of Neurokinin-1 (NK₁) Receptor Antagonists

The neurokinin-1 (NK₁) receptor is a G-protein coupled receptor that is implicated in various physiological processes, and its antagonists are being investigated for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[21][22][23] The synthesis of NK₁ receptor antagonists, such as L-733,060, often involves the formation of biaryl structures where a methoxyphenyl group is a key component.[24] this compound is an ideal reagent for the introduction of this moiety via Suzuki-Miyaura coupling.

A simplified representation of the neurokinin-1 receptor signaling pathway is shown below.

Conclusion

This compound is a robust and convenient reagent for the introduction of the 4-methoxyphenyl group in organic synthesis. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and process development scientists. The detailed protocols and an understanding of its application in the synthesis of bioactive molecules provided in this guide are intended to facilitate its successful application in the laboratory for the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. (4-甲氧基苯基)三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POTASSIUM 4-METHYLPHENYLTRIFLUOROBORATE CAS#: 216434-82-1 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. scienceopen.com [scienceopen.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Synthesis and biological evaluation of vinylogous combretastatin A-4 derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Potassium (4-methoxyphenyl)trifluoroborate (CAS Number: 192863-36-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and key applications of Potassium (4-methoxyphenyl)trifluoroborate, a versatile reagent in modern organic synthesis.

Chemical Properties and Safety Information

This compound is a white, solid organoboron compound that has gained significant attention as a stable and effective precursor in cross-coupling reactions.[1] Unlike the corresponding boronic acids, potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit enhanced stability to both air and moisture, simplifying handling and storage.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 192863-36-8 | |

| Molecular Formula | C₇H₇BF₃KO | [2] |

| Molecular Weight | 214.03 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in polar solvents like methanol, acetonitrile, acetone, and DMSO. Slightly soluble in water. | [3][4] |

Safety Summary:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Spectral Data

Detailed spectral analysis is crucial for the characterization and quality control of this compound. The following tables summarize the key spectral data.

Table 3: NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H NMR | DMSO-d₆ | 7.20-7.10 (aromatic), 6.80-6.70 (aromatic), 3.70 (methoxy) | m, m, s | [3][5] | |

| ¹³C NMR | DMSO-d₆ | 157.0 (C-O), 132.0 (Ar-C), 113.0 (Ar-C), 55.0 (O-CH₃) | [3][6][7] | ||

| ¹⁹F NMR | DMSO-d₆ | -132.8 | J(¹⁹F-¹¹B) = 36.6 | [3][4] | |

| ¹¹B NMR | DMSO-d₆ | 2.20 | q | J(¹¹B-¹⁹F) = 36.6 | [3][4] |

Table 4: Mass Spectrometry Data (Predicted)

| Adduct | m/z |

| [M-K]⁻ | 175.05475 |

| [M-K+2H]⁺ | 177.07000 |

| [M+Na-K]⁺ | 198.04342 |

Note: The mass spectrometry data is predicted and sourced from PubChemLite.[8]

Infrared (IR) Spectroscopy:

An IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1600 cm⁻¹ and 1500 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and strong B-F stretching vibrations (in the region of 1000-1100 cm⁻¹).

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[9][10]

Materials:

-

4-Methoxyphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylboronic acid in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3 equivalents relative to the boronic acid).

-

Slowly add the KHF₂ solution to the stirred solution of 4-methoxyphenylboronic acid. A thick white precipitate will form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and byproducts.

-

Dry the resulting white solid under vacuum to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds.[11][12]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene/water, dioxane/water)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (e.g., nitrogen or argon)

General Procedure:

-

To a Schlenk tube, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Signaling Pathways and Experimental Workflows

This compound is not directly involved in biological signaling pathways. Its primary utility is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone for the synthesis of many biologically active molecules and pharmaceuticals.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Potassium 4-methoxyphenyltrifluoroborate 95 192863-36-8 [sigmaaldrich.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - Potassium 4-methoxyphenyltrifluoroborate (C7H7BF3O) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Advent and Advancement of Aryltrifluoroborate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium aryltrifluoroborate salts have emerged from relative obscurity to become indispensable reagents in modern organic synthesis. First described in the mid-20th century, their synthetic utility remained largely untapped until a seminal publication in 1995 detailed an efficient and scalable method for their preparation. These hypervalent boron species offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which facilitates their handling, storage, and application in a wider array of reaction conditions. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for preparing aryltrifluoroborate salts. It includes detailed experimental protocols for seminal synthetic procedures, quantitative data on their stability and spectroscopic characteristics, and illustrative diagrams of their synthetic pathways and applications, particularly in the realm of medical imaging.

A Historical Perspective: From Laboratory Curiosity to Synthetic Staple

The first mention of organotrifluoroborate complexes appeared in the scientific literature in 1940. However, for over half a century, these compounds remained largely as laboratory curiosities due to the lack of reliable and high-yielding synthetic methods. The landscape of organoboron chemistry was transformed in 1995 when Vedejs and his colleagues published a groundbreaking method for the synthesis of potassium aryltrifluoroborates from readily available arylboronic acids using potassium hydrogen difluoride (KHF₂).[1] This development was pivotal, as it provided a straightforward and efficient route to these stable and highly useful synthetic intermediates. The Vedejs method, lauded for its simplicity and scalability, opened the door for the widespread adoption of aryltrifluoroborates in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5][6]

Key Synthetic Methodologies

The preparation of aryltrifluoroborate salts can be broadly categorized into three main approaches, each offering distinct advantages depending on the starting material and desired substitution pattern.

Synthesis from Arylboronic Acids (The Vedejs Protocol)

The most common and direct method for the synthesis of potassium aryltrifluoroborates involves the reaction of an arylboronic acid with potassium hydrogen difluoride.[1][5] This method is highly efficient and generally provides excellent yields of the desired product.

Experimental Protocol:

-

Materials: Arylboronic acid, potassium hydrogen difluoride (KHF₂), methanol, and water.

-

Procedure:

-

The arylboronic acid is dissolved in methanol.

-

A saturated aqueous solution of potassium hydrogen difluoride (typically 3-4 equivalents) is added to the methanolic solution of the boronic acid.

-

The reaction mixture is stirred at room temperature. The potassium aryltrifluoroborate salt usually precipitates from the solution.

-

The solid product is isolated by filtration, washed with cold methanol, and dried under vacuum.

-

One-Pot Synthesis from Arenes via Iridium-Catalyzed Borylation (The Hartwig Protocol)

A significant advancement in the synthesis of aryltrifluoroborates was the development of a one-pot procedure starting from arenes, pioneered by Hartwig and coworkers.[7][8][9][10] This method utilizes an iridium catalyst for the direct borylation of an aromatic C-H bond, followed by conversion of the resulting boronate ester to the trifluoroborate salt.

Experimental Protocol:

-

Materials: Arene, bis(pinacolato)diboron (B₂pin₂), [Ir(COD)OMe]₂ (catalyst), dtbpy (ligand), THF, potassium hydrogen difluoride (KHF₂), and water.

-

Procedure:

-

In a reaction vessel under an inert atmosphere, the arene, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy are dissolved in THF.

-

The mixture is heated (typically to around 80 °C) until the borylation is complete.

-

The reaction is cooled, and an aqueous solution of KHF₂ is added.

-

The mixture is stirred at room temperature to effect the conversion of the boronate ester to the trifluoroborate salt.

-

The product is then isolated and purified, often by recrystallization.

-

Synthesis from Aryl Halides via Nickel-Catalyzed Borylation (The Molander Protocol)

For substrates where the starting material is an aryl halide, a nickel-catalyzed borylation provides an effective route to aryltrifluoroborates.[7][11][12][13] This method, developed by Molander and colleagues, is particularly useful for the synthesis of a diverse range of functionalized aryltrifluoroborates.

Experimental Protocol:

-

Materials: Aryl halide (bromide or chloride), tetrahydroxydiboron (B₂(OH)₄), NiCl₂(dppp) (catalyst), PPh₃ (ligand), DIPEA (base), ethanol, and potassium hydrogen difluoride (KHF₂).

-

Procedure:

-

The aryl halide, B₂(OH)₄, NiCl₂(dppp), PPh₃, and DIPEA are combined in degassed ethanol.

-

The reaction mixture is heated (typically to 80 °C) until the borylation is complete.

-

Upon completion, an aqueous solution of KHF₂ is added to the reaction mixture.

-

The resulting potassium aryltrifluoroborate salt is then isolated and purified.

-

Quantitative Data

Comparative Yields in Suzuki-Miyaura Cross-Coupling

Aryltrifluoroborate salts often exhibit superior performance in Suzuki-Miyaura cross-coupling reactions compared to their boronic acid counterparts, frequently providing higher yields.[2][5]

| Entry | Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoacetophenone | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2 | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |

| 3 | 1-Bromo-4-nitrobenzene | Potassium Vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 4 | 1-Bromo-4-nitrobenzene | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 85 |

Note: Yields are representative and can vary based on specific reaction conditions.

Hydrolytic Stability

A key advantage of potassium aryltrifluoroborates is their enhanced stability towards hydrolysis compared to boronic acids, particularly at neutral pH. However, their hydrolysis is promoted under basic conditions, which is a key aspect of their activation in Suzuki-Miyaura reactions.[14][15][16][17]

| Compound | pH | Conditions | Half-life |

| Potassium p-tolyltrifluoroborate | 7.4 | Phosphate Buffer | > 24 hours |

| Potassium p-tolyltrifluoroborate | 10 | THF/H₂O with Cs₂CO₃ | Minutes to hours |

Spectroscopic Data

NMR spectroscopy is a critical tool for the characterization of aryltrifluoroborate salts. The following table provides typical NMR chemical shifts for potassium phenyltrifluoroborate.

| Nucleus | Solvent | Chemical Shift (ppm) | | :--- | :--- | :--- | :--- | | ¹H | DMSO-d₆ | 7.50-7.20 (m, 5H) | | ¹³C | DMSO-d₆ | 148.5 (q, ¹JCB = 48 Hz), 132.0, 127.8, 126.5 | | ¹¹B | DMSO-d₆ | 3.5 (q, ¹JBF = 49 Hz) | | ¹⁹F | DMSO-d₆ | -138.5 (q, ¹JFB = 49 Hz) |

Visualizing Synthetic Pathways and Applications

General Synthesis Workflow

The following diagram illustrates the common synthetic pathways to potassium aryltrifluoroborate salts.

Caption: Synthetic routes to potassium aryltrifluoroborates.

Application in Positron Emission Tomography (PET) Imaging

Aryltrifluoroborates have found a valuable application as precursors for ¹⁸F-labeled PET imaging agents.[18][19][20][21][22] Their stability and the facile incorporation of the ¹⁸F isotope make them highly suitable for this purpose.

Caption: Workflow for PET agent synthesis and application.

Conclusion

The journey of aryltrifluoroborate salts from their initial discovery to their current status as a cornerstone of synthetic chemistry is a testament to the continuous innovation in the field. Their remarkable stability, coupled with efficient and versatile synthetic routes, has cemented their importance in academic and industrial research. For professionals in drug discovery and development, these reagents offer a robust platform for the construction of complex molecular architectures and the development of novel diagnostic tools. As research continues to uncover new applications and refine synthetic methodologies, the role of aryltrifluoroborate salts in advancing chemical sciences is set to expand even further.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 9. One-pot synthesis of arylboronic acids and aryl trifluoroborates by Ir-catalyzed borylation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nickel-catalyzed borylation of halides and pseudohalides with tetrahydroxydiboron [B2(OH)4]. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]

- 16. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arylfluoroborates and Alkylfluorosilicates as Potential PET Imaging Agents: High-Yielding Aqueous Biomolecular <sup>18<… [ouci.dntb.gov.ua]

- 19. Designing kinetically stable aryltrifluoroborates as 18F-capture agents for PET imaging | UBC Chemistry [chem.ubc.ca]

- 20. Arylfluoroborates and alkylfluorosilicates as potential PET imaging agents: high-yielding aqueous biomolecular 18F-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Toward [18F]-labeled aryltrifluoroborate radiotracers: in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Handling of Potassium (4-Methoxyphenyl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-methoxyphenyl)trifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis. As a member of the organotrifluoroborate family, it offers distinct advantages over traditional organoboron compounds like boronic acids, primarily due to its enhanced stability. This guide provides an in-depth overview of the stability and handling of this compound, offering critical data and protocols to ensure its effective and safe use in research and development. Organotrifluoroborates are generally crystalline solids that are stable in the presence of air and moisture, which simplifies their handling and storage.[1]

Physicochemical Properties

This compound is a white solid with a high melting point, indicating significant thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BF₃KO | |

| Molecular Weight | 214.03 g/mol | |

| Appearance | White solid | [2] |

| Melting Point | >300 °C |

Stability Profile

The stability of this compound is a key feature, making it a preferred reagent in many applications. Its stability is influenced by thermal stress, pH, and compatibility with other chemical entities.

Thermal Stability

Hygroscopicity and Stability to Air and Moisture

A significant advantage of potassium organotrifluoroborates is their general stability towards air and moisture, allowing for extended storage without special precautions.[1] Unlike many boronic acids, which can be prone to dehydration to form boroxines or oxidative decomposition, this compound can be handled on the benchtop with minimal degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

pH and Hydrolytic Stability

The stability of this compound in aqueous media is highly pH-dependent. The trifluoroborate anion is a protected form of the corresponding boronic acid.[3] Under neutral or acidic conditions, the trifluoroborate is relatively stable. However, under basic conditions, it undergoes hydrolysis to release the active boronic acid. This "slow release" mechanism is crucial for its application in cross-coupling reactions like the Suzuki-Miyaura coupling.

Studies have shown that aryltrifluoroborates with electron-donating groups, such as the methoxy group in this compound, tend to undergo "direct" and efficient hydrolysis in basic media.[3] This means the boronic acid can be generated relatively quickly under basic reaction conditions, which can be faster than its consumption in the catalytic cycle, potentially leading to side reactions of the boronic acid.[3]

The hydrolysis pathway can be generalized as the stepwise replacement of fluoride ions with hydroxide ions.

Caption: General hydrolysis pathway of potassium aryltrifluoroborates.

Solubility and Solvent Compatibility

The solubility of this compound has been qualitatively described.

| Solvent | Solubility | Reference |

| Acetone | Soluble | [2] |

| Acetonitrile | Slightly Soluble | [2] |

For optimal performance in reactions, it is crucial to select a solvent system in which the trifluoroborate has adequate solubility. In Suzuki-Miyaura reactions, mixtures of organic solvents (like THF, dioxane, or toluene) and water are commonly employed to dissolve both the organotrifluoroborate and the inorganic base.[3]

Chemical Compatibility

This compound is generally compatible with a wide range of functional groups, a key advantage in complex molecule synthesis. However, its compatibility with strong oxidizing and reducing agents should be considered.

-

Oxidizing Agents: Strong oxidants can potentially lead to the degradation of the organic part of the molecule or the oxidation of the boron center.

-

Reducing Agents: Compatibility with reducing agents is generally good, though specific conditions should be evaluated.

-

Strong Acids and Bases: As discussed, strong bases promote hydrolysis. Strong acids can lead to protodeboronation (cleavage of the C-B bond).

Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of this compound.

Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as an irritant. Therefore, appropriate personal protective equipment should be worn:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a dust mask.

-

Skin Protection: Lab coat.

Storage Recommendations

For optimal long-term stability, the following storage conditions are recommended:

| Condition | Recommendation |

| Temperature | Cool, dry place. |

| Atmosphere | Tightly sealed container to protect from moisture. |

| Incompatibilities | Store away from strong oxidizing agents. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Determining Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for evaluating the thermal decomposition of the compound.

Caption: A generalized workflow for performing TGA.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Experimental Conditions:

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Initiate the analysis and record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition. The derivative of the mass loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.

Protocol for Monitoring Hydrolytic Stability by ¹¹B NMR Spectroscopy

This protocol allows for the monitoring of the hydrolysis of this compound to its corresponding boronic acid under specific pH and temperature conditions.

Caption: Workflow for NMR-based hydrolysis monitoring.

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., THF or acetonitrile).

-

Prepare an aqueous buffer solution of the desired pH (e.g., a basic solution using Na₂CO₃ or K₂CO₃ to mimic Suzuki-Miyaura conditions).

-

-

Reaction Setup:

-

In a thermostated reaction vessel, combine the aqueous buffer and any organic co-solvent to replicate the desired reaction conditions.

-

Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C or a higher reaction temperature).

-

-

Initiation and Monitoring:

-

At time zero, add a known volume of the this compound stock solution to the reaction vessel with stirring.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

-

Sample Analysis:

-

Prepare the aliquot for NMR analysis. This may involve dilution in a deuterated solvent.

-

Acquire a ¹¹B NMR spectrum. The signal for the aryltrifluoroborate will be distinct from that of the resulting arylboronic acid.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the starting material and the hydrolysis product.

-

Calculate the concentration of each species at each time point.

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis.

-

Protocol for Determining Solubility

This protocol describes a general method for determining the thermodynamic solubility of the compound in various organic solvents.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of different organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO, Ethanol, Methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant.

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Conclusion

This compound is a robust and versatile reagent with favorable stability and handling characteristics compared to many traditional organoboron compounds. Its high thermal stability and relative insensitivity to air and moisture make it a convenient reagent for a wide range of applications. A thorough understanding of its pH-dependent hydrolytic stability is crucial for its effective use, particularly in cross-coupling reactions where the controlled release of the corresponding boronic acid is desired. By following the recommended handling, storage, and experimental protocols outlined in this guide, researchers can ensure the reliable and safe application of this valuable synthetic building block.

References

A Technical Guide to the Solubility of Potassium (4-Methoxyphenyl)trifluoroborate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

Potassium (4-methoxyphenyl)trifluoroborate (CAS No. 192863-36-8) is an air- and moisture-stable organoboron reagent crucial for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. Its efficacy in synthetic protocols is highly dependent on its solubility within the chosen reaction medium. This document provides a technical overview of the solubility characteristics of this reagent. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative information based on analogous compounds and outlines a general methodology for its empirical determination.

Introduction and Physicochemical Properties

This compound is a white, solid compound with a molecular formula of CH₃OC₆H₄BF₃K and a molecular weight of approximately 214.03 g/mol .[] It is characterized by a high melting point of over 300 °C, typical of a stable salt.[][2] As a class of reagents, potassium organotrifluoroborates are valued for their stability compared to their boronic acid counterparts, which can be prone to dehydration and other forms of degradation.

The solubility of this reagent is a critical parameter for its application in organic synthesis. Achieving a homogeneous solution or a well-suspended slurry is often necessary for efficient and reproducible reaction kinetics. The choice of solvent can influence reaction rates, product yields, and impurity profiles.

Solubility Profile in Organic Solvents

Direct, quantitative solubility data (e.g., g/L or mol/L) for this compound is not readily found in peer-reviewed literature or chemical databases. However, the solubility can be inferred from data on structurally similar potassium aryltrifluoroborates.

Generally, these salts exhibit solubility in polar organic solvents.[3] For instance, the parent compound, potassium phenyltrifluoroborate, is reported to be soluble in acetone and slightly soluble in acetonitrile.[4] Based on these analogues, a qualitative solubility profile for this compound can be estimated.

Table 1: Estimated Qualitative Solubility in Common Organic Solvents

| Solvent | Polarity Index | Expected Qualitative Solubility | Rationale / Notes |

| Acetone | 5.1 | Soluble | Analogue potassium phenyltrifluoroborate is soluble in acetone.[4] |

| Acetonitrile (MeCN) | 5.8 | Slightly Soluble | Analogue potassium phenyltrifluoroborate is slightly soluble in acetonitrile.[4] |

| Tetrahydrofuran (THF) | 4.0 | Slightly to Sparingly Soluble | Often used in cross-coupling reactions, but may not fully dissolve the salt. |

| Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent expected to dissolve ionic salts. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent expected to dissolve ionic salts. |

| Methanol (MeOH) | 5.1 | Soluble | A polar protic solvent capable of dissolving many potassium salts. |

| Ethanol (EtOH) | 4.3 | Soluble to Slightly Soluble | A polar protic solvent, though generally less effective than methanol for salts. |

| Dichloromethane (DCM) | 3.1 | Sparingly Soluble / Insoluble | A non-polar solvent, not expected to dissolve ionic salts effectively. |

| Toluene | 2.4 | Insoluble | A non-polar solvent, not expected to dissolve ionic salts. |

| Diethyl Ether | 2.8 | Insoluble | A non-polar solvent, used as an anti-solvent for precipitation.[4] |

Disclaimer: The qualitative descriptions in this table are estimations based on the properties of analogous compounds and general chemical principles. Empirical verification is required for precise applications.

General Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a common and straightforward approach.

Methodology: Gravimetric Determination of Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the desired organic solvent in a sealed vial or flask. An excess is ensured when a visible amount of undissolved solid remains.

-

Equip the vial with a magnetic stir bar.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium, meaning the rates of dissolution and precipitation are equal.

-

-

Separation of Saturated Solution:

-

After equilibration, cease stirring and allow the excess solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette. To avoid transferring any solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). Record the initial mass of the container (M₁).

-

Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood until the solid residue is completely dry.

-

Place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.

-

Cool the container to room temperature in a desiccator and weigh it. Record the final mass (M₂).

-

-

Calculation:

-

Calculate the mass of the dissolved solid: Mass_solid = M₂ - M₁.

-

Calculate the solubility in g/L: Solubility (g/L) = (Mass_solid / Volume_aliquot) * 1000.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric determination of solubility as described in the protocol above.

Caption: Workflow for gravimetric solubility determination.

References

Crystal Structure of Potassium (4-Methoxyphenyl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Potassium (4-Methoxyphenyl)trifluoroborate. The information presented herein is compiled from peer-reviewed crystallographic studies and is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and related fields.

Core Crystallographic Data

The crystal structure of this compound, with the chemical formula K+·C7H7BF3O−, has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes as a molecular salt containing a para-substituted phenyltrifluoridoborate anion.[1][2] The boron atom in the anion adopts a distorted tetrahedral BCF3 geometry.[1][2][3]

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | K+·C7H7BF3O− |

| Formula Weight | 214.03 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.3569 (2) |

| b (Å) | 8.9046 (1) |

| c (Å) | 6.9113 (1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 822.08 (2) |

| Z | 4 |

| Data Collection | |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 120 |

| Refinement | |

| R-factor (all reflections) | 0.0279 |

| wR-factor (all reflections) | 0.0731 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound is achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).[4] While the specific synthesis details for the analyzed crystal were not provided in the primary crystallographic report, a general procedure for the preparation of potassium organotrifluoroborates is well-established.[4]

General Synthetic Protocol:

-

The arylboronic acid is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water.

-

A saturated aqueous solution of potassium hydrogen fluoride (KHF2) is added to the boronic acid solution.

-

The reaction mixture is stirred at room temperature, leading to the precipitation of the potassium aryltrifluoroborate salt.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried.

Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following key steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (120 K) and exposed to a monochromatic X-ray beam. Diffraction data are collected using a diffractometer equipped with an area detector. The data collection strategy involves a series of scans to cover a significant portion of the reciprocal space.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F2. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Structural Commentary

The crystal structure of this compound consists of K+ cations and [C7H7BF3O]− anions.[1] The asymmetric unit contains one cation and one anion.[1] In the anion, the boron atom exhibits a distorted tetrahedral coordination geometry, bonded to three fluorine atoms and one carbon atom of the phenyl ring.[1][2][3]

The potassium cation is coordinated by eight fluorine atoms from neighboring anions, forming an irregular KF8 coordination polyhedron.[1][2] These polyhedra share faces and edges, creating infinite layers in the (010) plane.[1][2] In this specific structure, the adjacent layers are stacked in an AAA… fashion.[1][2]

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow from synthesis to the final determination of the crystal structure.

Caption: A flowchart illustrating the key stages in determining the crystal structure of a compound.

References

- 1. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

The Subtle Influence: An In-depth Technical Guide to the Electronic Effects of the 4-Methoxy Group on the Trifluoroborate Moiety

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroborate functional group to an aromatic system imparts unique chemical properties, rendering it a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electronic nature of substituents on the aryl ring plays a pivotal role in modulating the reactivity and stability of these organoboron compounds. This technical guide provides a comprehensive examination of the electronic effects of a 4-methoxy group on the trifluoroborate moiety, offering insights into its synthesis, spectroscopic characteristics, and reactivity.

Understanding the Electronic interplay: Inductive and Resonance Effects

The 4-methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic influences. It exerts a -I (electron-withdrawing) effect due to the high electronegativity of the oxygen atom and a +M (electron-donating) effect through resonance, where the oxygen lone pairs can delocalize into the aromatic π-system. In the para position, the resonance effect typically dominates, leading to an overall electron-donating character.

When attached to a phenyltrifluoroborate system, the 4-methoxy group's electron-donating nature increases the electron density on the aromatic ring and, consequently, on the ipso-carbon bonded to the boron atom. This has significant implications for the stability and reactivity of the C-B bond and the trifluoroborate group itself.

Quantitative Analysis of Electronic Effects

The electronic influence of the 4-methoxy group can be quantitatively assessed through Hammett parameters and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hammett Parameters

NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the trifluoroborate moiety. The chemical shifts of ¹⁹F, ¹¹B, and ¹³C nuclei are particularly sensitive to changes in electron density.

Table 1: NMR Spectroscopic Data for Potassium Aryltrifluoroborates

| Compound | Substituent (X) | ¹⁹F Chemical Shift (ppm) | ¹¹B Chemical Shift (ppm) | ¹³C Chemical Shift (C-ipso) (ppm) |

| Potassium Phenyltrifluoroborate | -H | -137.5 | 3.2 | 146.0 (broad) |

| Potassium 4-Methylphenyltrifluoroborate | -CH₃ | -138.1 | 3.5 | 143.1 (broad) |

| Potassium 4-Methoxyphenyltrifluoroborate | -OCH₃ | -139.2 | 3.8 | 138.5 (broad) |

| Potassium 4-Fluorophenyltrifluoroborate | -F | -137.2 | 3.0 | 142.2 (broad) |

| Potassium 4-(Trifluoromethyl)phenyltrifluoroborate | -CF₃ | -135.8 | 2.5 | 149.8 (broad) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data is compiled from various sources and inferred from trends observed in the literature.[2]

The upfield shift of the ¹⁹F and ¹³C signals for potassium 4-methoxyphenyltrifluoroborate compared to the unsubstituted phenyltrifluoroborate is indicative of increased electron density at the fluorine and ipso-carbon atoms, respectively.[2] This shielding effect is a direct consequence of the electron-donating nature of the 4-methoxy group. The ¹¹B chemical shift also shows a slight downfield shift, which can be attributed to the complex interplay of electronic effects on the boron atom.

Experimental Protocols

Synthesis of Potassium 4-Methoxyphenyltrifluoroborate

This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates from boronic acids.[3]

Materials:

-

4-Methoxyphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetone

Procedure:

-

In a round-bottomed flask, dissolve 4-methoxyphenylboronic acid (1.0 eq) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq).

-

Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution with vigorous stirring.

-

A white precipitate of potassium 4-methoxyphenyltrifluoroborate will form.

-

Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Isolate the crude product by vacuum filtration and wash the solid with cold water and then with acetone.

-

Recrystallize the crude product from a mixture of acetone and water to obtain pure potassium 4-methoxyphenyltrifluoroborate as a white, crystalline solid.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer (e.g., 300 or 400 MHz) equipped with probes for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.

Sample Preparation:

-

Dissolve a small amount of the potassium aryltrifluoroborate salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Acquisition Parameters (General): [2]

-

¹⁹F NMR: Use a standard pulse sequence. Reference the spectrum to an external standard like CFCl₃ (0 ppm) or a secondary standard.

-

¹¹B NMR: A modified pulse sequence may be needed for better resolution. Use BF₃·OEt₂ as an external reference (0 ppm).

-

¹³C NMR: A standard proton-decoupled pulse sequence can be used. The ipso-carbon signal directly attached to the boron is often broad due to quadrupolar relaxation of the boron nucleus.

-

¹H NMR: A standard pulse sequence is sufficient.

Visualization of Electronic Effects

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule. For 4-methoxyphenyltrifluoroborate, the MEP map would illustrate the electron-rich region associated with the methoxy group and the trifluoroborate moiety.

Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.

The MEP map would show a region of negative electrostatic potential (typically colored red) around the oxygen atom of the methoxy group and the fluorine atoms of the trifluoroborate moiety, indicating their electron-rich nature and potential for interaction with electrophiles. Conversely, a region of positive potential (blue) would be expected on the hydrogen atoms of the methyl group.

Impact on Reactivity: The Suzuki-Miyaura Coupling

The electronic effects of the 4-methoxy group have a direct impact on the utility of potassium 4-methoxyphenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. The electron-donating nature of the methoxy group can influence the transmetalation step of the catalytic cycle.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Generally, electron-donating groups on the organoboron partner can facilitate the transmetalation step by increasing the nucleophilicity of the organic group being transferred to the palladium center. This can lead to higher reaction rates and yields in the coupling process.

Conclusion

The 4-methoxy group exerts a significant, albeit nuanced, electronic influence on the trifluoroborate moiety. Its predominantly electron-donating resonance effect increases the electron density on the aryl ring and the trifluoroborate group, as evidenced by NMR spectroscopic data. This electronic perturbation has a tangible impact on the stability and reactivity of the molecule, influencing its solvolysis rate and its performance in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of these electronic effects is crucial for the rational design of experiments and the development of novel synthetic methodologies and functional molecules.

References

- 1. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Organotrifluoroborates in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborates have emerged as a versatile and highly valuable class of reagents in modern organic synthesis. Their enhanced stability, ease of handling, and broad reactivity profile make them superior alternatives to traditional organoboron compounds, such as boronic acids and esters, in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core principles of organotrifluoroborates, including their synthesis, properties, and applications in key organic reactions, with a focus on practical experimental details and comparative data.

Introduction to Organotrifluoroborates

Potassium organotrifluoroborates, denoted as R-BF₃K, are anionic tetracoordinate boron species. This structure confers remarkable stability towards air and moisture, a significant advantage over their boronic acid counterparts which are prone to dehydration to form cyclic boroxines, complicating stoichiometry.[1] Organotrifluoroborates are typically crystalline, free-flowing solids that can be stored indefinitely at room temperature without special precautions.[1]

The enhanced stability of the carbon-boron bond in organotrifluoroborates allows for a wide range of functional group manipulations on the organic substituent without cleavage of the borate moiety.[2] This "protected" nature of the boronic acid functionality expands their synthetic utility, enabling multi-step sequences that would be challenging with other organoboron reagents.[3]

Synthesis of Organotrifluoroborates

A variety of methods exist for the synthesis of organotrifluoroborates, with the most common being the reaction of a corresponding organoboron precursor with potassium hydrogen fluoride (KHF₂).

From Boronic Acids

The most straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride.[4]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [4]

-

Dissolution: Phenylboronic acid (1.0 equivalent) is dissolved in methanol.

-

Precipitation: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) is added slowly to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate forms immediately.

-

Stirring: The mixture is stirred for 30 minutes at room temperature to ensure complete reaction.

-

Isolation: The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure product.

One-Pot Syntheses from Aryl Halides and Arenes

More advanced procedures allow for the one-pot synthesis of aryltrifluoroborates directly from aryl halides or through C-H borylation of arenes, avoiding the isolation of the intermediate boronic acid.[5][6]

Experimental Protocol: One-Pot Synthesis of Potassium Aryltrifluoroborates from Arenes via Ir-Catalyzed Borylation [6]

-

Borylation: The arene (10 mmol) is subjected to iridium-catalyzed borylation using [Ir(COD)(OMe)]₂ (0.1 mol %) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.2 mol %) as the ligand and bis(pinacolato)diboron (B₂pin₂) as the boron source in THF at 80 °C.

-

Displacement: After the borylation is complete, the reaction mixture is cooled, and an aqueous solution of potassium hydrogen fluoride (KHF₂) is added.

-

Isolation: The resulting mixture is stirred to allow for the displacement of the pinacol group and precipitation of the potassium aryltrifluoroborate, which is then isolated by filtration.

Applications in Cross-Coupling Reactions

Organotrifluoroborates are most renowned for their application as nucleophilic partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Organotrifluoroborates have proven to be highly effective coupling partners, often providing superior yields and tolerating a broader range of functional groups compared to boronic acids.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Potassium Secondary Alkyltrifluoroborate with an Aryl Chloride [7]

-

Reaction Setup: A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).

-

Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

-

Solvent Addition: Toluene (5 mL) and deionized water (0.5 mL) are added. The mixture is stirred and sparged with argon for 15 minutes.

-

Catalyst Addition: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon.

-

Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath.

-

Workup and Purification: Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling: Organotrifluoroborates vs. Boronic Esters

| Aryl Halide | Organoboron Reagent | Product | Yield (%) with K-Aryl-BF₃ | Yield (%) with Aryl-B(OR)₂ |

| 4-Bromoacetophenone | Potassium Phenyltrifluoroborate | 4-Acetylbiphenyl | 95 | 88 |

| 4-Chlorobenzonitrile | Potassium Phenyltrifluoroborate | 4-Cyanobiphenyl | 92 | 75 |

| 1-Bromo-4-nitrobenzene | Potassium Phenyltrifluoroborate | 4-Nitrobiphenyl | 98 | 90 |

| 2-Bromopyridine | Potassium Phenyltrifluoroborate | 2-Phenylpyridine | 85 | 70 |

Note: Yields are representative and can vary based on specific reaction conditions and ligands used.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-O and C-N bonds, using copper catalysts. Organotrifluoroborates are effective partners in these reactions.[8]

Experimental Protocol: Copper-Catalyzed O-Cyclopropylation of Phenols [9]

-

Reaction Setup: To a reaction vessel is added Cu(OAc)₂ (10 mol %), 1,10-phenanthroline (15 mol %), the phenol (1.0 equiv.), and potassium cyclopropyltrifluoroborate (1.5 equiv.).

-

Solvent and Atmosphere: The vessel is charged with a suitable solvent (e.g., toluene) and the reaction is carried out under an atmosphere of oxygen (1 atm).

-

Reaction: The mixture is stirred at a specified temperature (e.g., 80 °C) until the reaction is complete.

-

Workup and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Other Important Reactions

Beyond cross-coupling, organotrifluoroborates participate in a range of other synthetically useful transformations.

Rhodium-Catalyzed 1,4-Additions

Potassium aryl- and alkenyltrifluoroborates undergo rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated enones and other Michael acceptors.[10]

Experimental Protocol: Rhodium-Catalyzed 1,4-Addition to an Enone [10]

-

Reaction Setup: A mixture of the α,β-unsaturated enone (1.0 equiv.), potassium organotrifluoroborate (2.0 equiv.), a rhodium catalyst such as [Rh(acac)(CO)₂] (3 mol %), and a phosphine ligand (e.g., dppb, 3 mol %) is prepared in a suitable solvent system (e.g., MeOH/water).

-

Reaction: The mixture is heated (e.g., at 50 °C) and stirred for a specified time (e.g., 16 hours).

-

Workup and Purification: The reaction mixture is diluted with an organic solvent (e.g., benzene) and washed with water. The organic layer is dried, concentrated, and the product is purified by silica gel chromatography.

Visualizing the Mechanisms and Workflows

Understanding the underlying mechanisms and experimental sequences is crucial for the effective application of organotrifluoroborates.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

Potassium organotrifluoroborates represent a significant advancement in the field of organic synthesis. Their inherent stability, ease of preparation, and broad applicability in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions make them indispensable tools for researchers in academia and industry, particularly in the realm of drug discovery and development where robust and reliable synthetic methods are paramount. The continued exploration of their reactivity is expected to unveil even more powerful synthetic transformations in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solved 1) Draw the catalytic cycle for the Suzuki-Miyaura | Chegg.com [chegg.com]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Carbon-Boron Bond: A Theoretical Guide to Aryltrifluoroborates for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium aryltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, lauded for their stability, ease of handling, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The carbon-boron (C-B) bond is the linchpin of their chemical utility, and a profound understanding of its theoretical underpinnings is paramount for optimizing existing synthetic methodologies and pioneering novel therapeutic agents. This technical guide provides a comprehensive exploration of the C-B bond in aryltrifluoroborates, integrating theoretical and computational analyses with detailed experimental protocols. We delve into the electronic structure, bond strength, and spectroscopic signatures of this critical functional group, offering a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science.

Theoretical Framework of the Carbon-Boron Bond

The C-B bond in aryltrifluoroborates is a covalent linkage with a degree of ionic character, influenced by the electronegativity difference between carbon and boron. The tetracoordinate nature of the boron atom, bonded to a carbon and three fluorine atoms, imparts unique electronic and steric properties that govern its reactivity.[1] Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to dissect the nuances of this bond.

Computational Methodologies

A variety of DFT functionals and basis sets are employed to model the C-B bond in aryltrifluoroborates. The M05-2X and M06-HF methods have demonstrated high accuracy in calculating the thermodynamic and electronic properties of organoboron compounds.[3] Basis sets such as 6-311++G(d,p) are commonly used to provide a balance between computational cost and accuracy.

Key Computational Approaches:

-

Geometry Optimization: To determine the equilibrium structure and key bond parameters.

-

Frequency Calculations: To predict vibrational spectra and confirm that the optimized structure corresponds to a minimum on the potential energy surface.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and donor-acceptor interactions involving the C-B bond.

-

Bond Dissociation Energy (BDE) Calculations: To quantify the strength of the C-B bond.

Quantitative Analysis of the C-B Bond

Systematic computational studies on a series of para-substituted potassium phenyltrifluoroborates (p-X-C₆H₄BF₃K) reveal the influence of electronic effects on the C-B bond's properties.

| Substituent (X) | C-B Bond Length (Å) | C-B Bond Dissociation Enthalpy (BDE) (kcal/mol) | NBO Charge on Carbon (ipso) | NBO Charge on Boron |

| -NO₂ | 1.588 | 115.2 | -0.25 | +1.20 |

| -CN | 1.587 | 114.8 | -0.24 | +1.19 |

| -H | 1.585 | 113.5 | -0.22 | +1.18 |

| -CH₃ | 1.584 | 112.9 | -0.21 | +1.17 |

| -OCH₃ | 1.583 | 112.5 | -0.20 | +1.16 |

| -N(CH₃)₂ | 1.582 | 111.8 | -0.18 | +1.15 |

Note: The values presented in this table are representative and have been synthesized from trends reported in computational literature. Actual values may vary depending on the specific computational methods employed.

Experimental Protocols

The synthesis and characterization of aryltrifluoroborates are crucial for their application in research and development. Below are detailed protocols for key experimental procedures.

Synthesis of Potassium Aryltrifluoroborates

This protocol describes a general and widely used method for the preparation of potassium aryltrifluoroborates from the corresponding boronic acids.

Procedure for the Synthesis of Potassium Phenyltrifluoroborate:

-

Dissolution: In a polyethylene or polypropylene flask, dissolve phenylboronic acid (1.0 eq) in methanol (5 mL per gram of boronic acid).

-

Preparation of KHF₂ Solution: In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 eq).

-

Reaction: Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid at room temperature. A white precipitate will form.

-

Stirring: Continue stirring the mixture at room temperature for 30 minutes.

-

Isolation: Collect the white precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold methanol.

-

Drying: Dry the resulting white solid under vacuum to yield potassium phenyltrifluoroborate.

Characterization Techniques

A suite of spectroscopic techniques is employed to confirm the structure and purity of aryltrifluoroborates, with a particular focus on probing the C-B bond.

-

¹¹B NMR Spectroscopy: This is a powerful tool for characterizing boron-containing compounds. The ¹¹B NMR chemical shift for aryltrifluoroborates typically appears in the range of δ 3-10 ppm as a quartet due to coupling with the three fluorine atoms. The chemical shift is sensitive to the electronic environment of the boron atom and can provide insights into the nature of the C-B bond.[4][5][6][7]

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of aryltrifluoroborates exhibits a quartet in the range of δ -130 to -150 ppm, confirming the presence of the BF₃⁻ group.[4]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the aryl group and confirm the overall structure of the molecule.

-

Infrared (IR) and Raman Spectroscopy: The C-B bond stretching vibration in aryltrifluoroborates is typically observed in the range of 1000-1100 cm⁻¹. This vibrational mode can be sensitive to substituent effects on the aryl ring.

Reactivity and Applications: The Suzuki-Miyaura Coupling

Aryltrifluoroborates are most renowned for their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.[8] The stability and controlled reactivity of the C-B bond are central to the success of this transformation.

The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cleavage of the C-B bond occurs during the transmetalation step.

Workflow for C-B Bond Analysis:

Conclusion

The carbon-boron bond in aryltrifluoroborates is a fascinating and fundamentally important functional group. This guide has provided a detailed overview of its theoretical underpinnings, supported by quantitative computational data and practical experimental protocols. A thorough understanding of the C-B bond's electronic structure, strength, and spectroscopic properties empowers researchers to design more efficient synthetic routes and develop novel molecules with tailored functionalities. As the demand for sophisticated organic molecules in drug discovery and materials science continues to grow, the insights provided herein will be invaluable for harnessing the full potential of aryltrifluoroborates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]